molecular formula C19H18N4S B5711624 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B5711624
M. Wt: 334.4 g/mol
InChI Key: JVILBDMHOAUOCG-UHFFFAOYSA-N
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Description

2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C19H18N4S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is 334.12521776 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

15-benzyl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-3-7-13(8-4-1)11-16-21-18-17-14-9-5-2-6-10-15(14)24-19(17)20-12-23(18)22-16/h1,3-4,7-8,12H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILBDMHOAUOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 380541-37-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H18N4S
  • Molecular Weight: 334.44 g/mol
  • Structural Characteristics: The compound features a complex bicyclic structure that incorporates thieno and triazole moieties which are often associated with diverse biological activities.

Antioxidant Properties

Compounds derived from thienopyrazole frameworks have shown antioxidant capabilities. In a study assessing their protective effects against oxidative stress in erythrocytes of Clarias gariepinus, thienopyrazole derivatives were effective in mitigating cellular damage caused by toxins . While direct studies on the specific compound are lacking, its structural analogs suggest potential antioxidant activity.

Antimicrobial Effects

Thienopyrimidine derivatives have been widely studied for their antimicrobial properties. The presence of sulfur and nitrogen in the structure is often linked to enhanced activity against bacterial strains. Although specific data for 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is sparse, related compounds have shown promising results in inhibiting microbial growth.

The biological activity of thienopyrimidine derivatives typically involves:

  • Inhibition of Enzymatic Pathways: Many compounds target specific enzymes involved in cancer proliferation or microbial metabolism.
  • Induction of Apoptosis: Certain derivatives trigger programmed cell death in cancer cells by disrupting mitochondrial function or activating caspases.

Data Table: Biological Activity Overview

Activity TypeRelated Compound FindingsReferences
AnticancerIC50 of 9 μM against A549 cells
AntioxidantReduced erythrocyte damage in fish
AntimicrobialInhibition of bacterial growth (various strains)

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Recent studies have highlighted the anti-inflammatory and analgesic properties of derivatives related to this compound. For instance:

  • A series of compounds derived from thienotriazolopyrimidines demonstrated significant anti-inflammatory effects in formalin-induced paw edema models. These compounds exhibited a high safety margin with low ulcerogenic effects and were well tolerated by experimental animals .
  • Molecular docking studies indicated that the most active compounds interact effectively with COX-2 enzymes, suggesting a mechanism for their analgesic action .

Antimalarial Activity

The compound has shown promising results against Plasmodium falciparum, the parasite responsible for malaria:

  • In vitro studies indicated significant activity against the W2 strain of P. falciparum, with effective concentrations around 0.75 μM. The compounds also displayed non-cytotoxicity against human lung (A549) and cervical (HeLa) cells .
  • The structure-activity relationship (SAR) analysis suggests that modifications in the thieno-pyrimidine scaffold can enhance antimalarial efficacy while maintaining low toxicity profiles .

Antimicrobial Properties

Research into the antimicrobial activity of thieno-pyrimidine derivatives has yielded interesting results:

  • Compounds from this class have been evaluated for their antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans. Some derivatives demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

Case Studies

Several case studies provide insights into the effectiveness of 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine:

StudyApplicationResults
Anti-inflammatorySignificant reduction in edema with high safety margin
AntimalarialEffective against P. falciparum with low cytotoxicity
AntimicrobialLower MIC values compared to standard drugs

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